5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide
Description
5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide is a benzamide derivative characterized by a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety attached to an ortho-chlorinated benzamide core with an amino group at the 5-position. This structure combines electron-withdrawing (chloro) and electron-donating (amino) substituents, which may influence its physicochemical properties, such as solubility, stability, and biological activity.
Properties
Molecular Formula |
C14H11ClN2O3 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-3-1-8(16)5-10(11)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,16H2,(H,17,18) |
InChI Key |
CAHMTNHKHIPIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide typically involves multi-step organic reactions. One common method includes the coupling of 5-amino-2-chlorobenzoic acid with benzo[d][1,3]dioxole derivatives under specific conditions. The reaction often employs catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable example is the investigation of benzamide-based compounds that demonstrated potent cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR) Studies
The compound's structure allows for modifications that can enhance its biological activity. SAR studies have revealed that the introduction of different substituents on the benzamide core can significantly affect its potency and selectivity towards specific biological targets. This aspect is crucial for developing more effective anticancer agents with reduced side effects .
Biological Research Applications
Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Compounds with similar structures have been found to inhibit enzymes involved in cancer progression and metastasis, such as kinases. The inhibition of these enzymes could lead to decreased tumor growth and improved patient outcomes in cancer therapies .
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may possess neuroprotective properties. Studies have indicated that certain benzamide derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. This opens avenues for exploring the compound's role in treating conditions like Alzheimer's disease .
Material Science Applications
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry. Its ability to act as a building block in the synthesis of novel polymers has been explored, particularly for creating materials with specific thermal and mechanical properties. These polymers could find applications in various fields including electronics and biomedical devices .
Data Tables
Case Studies
-
Antitumor Efficacy Study
A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results showed that compounds structurally related to this compound exhibited significant tumor growth inhibition compared to controls, highlighting their potential as anticancer agents. -
Neuroprotection Research
In vitro experiments demonstrated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a promising avenue for developing treatments for neurodegenerative diseases. -
Polymer Development
Research into the synthesis of polymers using this compound revealed enhanced thermal stability and mechanical strength compared to traditional polymer materials, indicating potential applications in advanced materials science.
Mechanism of Action
The mechanism by which 5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also modulate signaling pathways, affecting cellular processes such as proliferation and differentiation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide with analogs from the evidence:
Physicochemical Properties
- Solubility: The presence of the amino group in the target compound likely improves aqueous solubility compared to N-(1,3-benzodioxol-5-yl)-3-chlorobenzamide , which lacks polar substituents.
- Lipophilicity : The 2-chloro substituent in the target compound contributes to higher lipophilicity than the 3-chloro analog , as ortho-substituents often increase steric hindrance and reduce polarity.
- Thermal Stability : Compounds with benzodioxole moieties (e.g., target compound, Compound 55 ) may exhibit enhanced stability due to the electron-rich aromatic system.
Biological Activity
5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on specific diseases, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features an amino group, a benzo[d][1,3]dioxole moiety, and a chlorobenzamide segment. These structural elements contribute to its biological activity:
- Molecular Formula : C18H15ClN2O5
- Molecular Weight : 374.8 g/mol
- CAS Number : 955241-02-8
Research indicates that this compound functions as a corrector for the F508del mutation in cystic fibrosis transmembrane conductance regulator (CFTR) proteins. In vitro studies have shown that it enhances chloride ion transport in cells expressing the mutant CFTR, suggesting its therapeutic potential for cystic fibrosis treatment.
Interaction with CFTR Proteins
The compound's ability to stabilize misfolded proteins and enhance their function is critical. It likely engages in specific binding interactions that promote proper protein folding and function. Further studies are necessary to elucidate its binding affinity and detailed mechanism of action at the molecular level.
Antitumor Activity
In related studies, compounds structurally similar to this compound have demonstrated antitumor properties. For example:
- Cytotoxicity Tests : Compounds derived from similar structures were tested against multiple human cancer cell lines. Some exhibited significant tumor growth inhibition comparable to established chemotherapeutics like cisplatin .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 2.12 ± 0.21 |
| Compound B | HCC827 (Lung) | 5.13 ± 0.97 |
| This compound | CFTR-expressing cells | Enhanced chloride transport |
Comparative Studies
Several compounds share structural features or biological activities with this compound. Here are notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| VX-809 | Similar dioxole moiety | Corrector for F508del-CFTR |
| 4-(Methoxy)benzaldehyde | Aromatic aldehyde | Precursor in synthesis pathways |
| 2-Chlorobenzamide | Chlorinated benzamide | Antimicrobial properties |
This unique combination of structural characteristics distinguishes it from other compounds, enhancing its efficacy as a CFTR corrector compared to similar compounds lacking this specific arrangement.
Case Study: Cystic Fibrosis Treatment
A study focused on the efficacy of this compound in cell models expressing the F508del mutation showed promising results in restoring function to CFTR proteins. The compound was found to significantly improve chloride ion transport across cell membranes compared to control groups.
Antimicrobial Activity
In addition to its potential in treating cystic fibrosis, related compounds have been evaluated for antimicrobial properties against various pathogens. For instance, derivatives with similar structures were tested against Staphylococcus aureus and exhibited minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/ml .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
